
N-(3-Oxopentanoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxopentanoyl)benzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 3-oxopentanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Oxopentanoyl)benzamide can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with 3-oxopentanoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the Beckmann rearrangement of oximes derived from ketones. In this process, the oxime of 3-oxopentanone is treated with an acid catalyst, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of recoverable catalysts and eco-friendly procedures, such as ultrasonic irradiation, has been reported to provide high yields and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxopentanoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the 3-oxopentanoyl moiety can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the benzamide group are common, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the benzamide group in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-Oxopentanoyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-Oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler analog with a benzoyl group attached to an amide.
N-(3-Oxobutanoyl)benzamide: Similar structure but with a shorter carbon chain in the oxoacyl moiety.
N-(3-Oxopentanoyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(3-Oxopentanoyl)benzamide is unique due to its specific combination of a benzamide group with a 3-oxopentanoyl moiety. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84794-20-7 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-(3-oxopentanoyl)benzamide |
InChI |
InChI=1S/C12H13NO3/c1-2-10(14)8-11(15)13-12(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Clave InChI |
GQRMAZGKDZECBX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


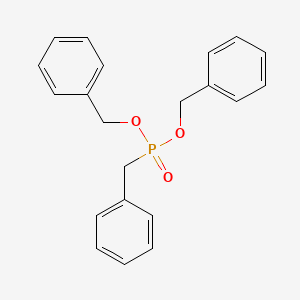
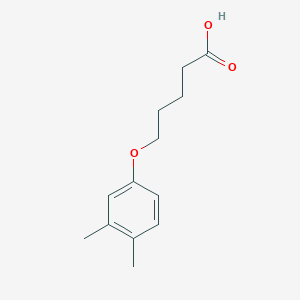
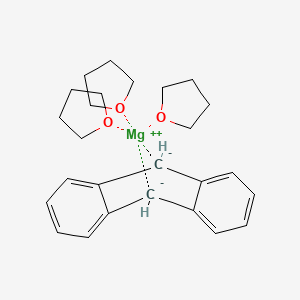


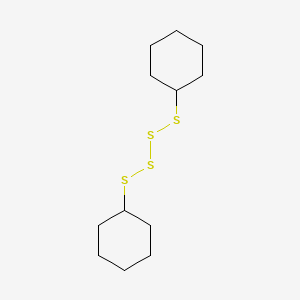



![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
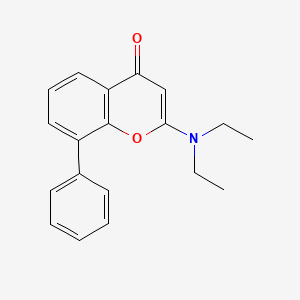

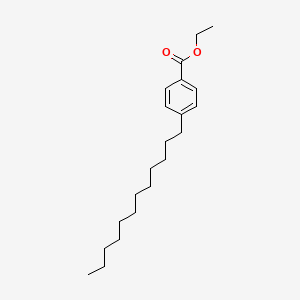
![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
